(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone

Description

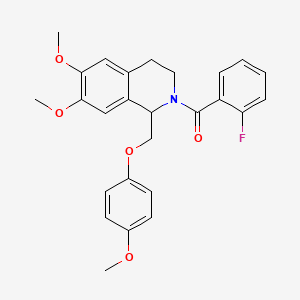

The compound "(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone" (hereafter referred to as Compound A) is a tetrahydroisoquinoline derivative featuring a methanone core. Key structural attributes include:

- A 6,7-dimethoxy-substituted dihydroisoquinoline ring system.

- A (4-methoxyphenoxy)methyl group at position 1 of the isoquinoline.

- A 2-fluorophenyl moiety attached via the methanone group.

This structure is part of a broader class of tetrahydroisoquinoline-based compounds studied for their activity as allosteric modulators of NMDA receptors, particularly those containing GluN2C/D subunits . The fluorine substitution on the phenyl ring distinguishes it from closely related analogs, influencing electronic properties and receptor interactions.

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLJJVBPCPNKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methanone, hereafter referred to as DMQ, exhibits significant biological activities that are of interest in pharmacological research. This article explores its mechanisms of action, pharmacokinetics, and specific biological effects, particularly its potential as an antiviral and neuroactive agent.

- Molecular Formula : C27H29NO5

- Molecular Weight : 447.531 g/mol

- CAS Number : 486427-02-5

DMQ primarily acts as a positive allosteric modulator of NMDA receptors containing the NR2C and NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection. The compound's interaction with these receptors suggests potential therapeutic applications in neurodegenerative diseases and cognitive disorders.

Antiviral Activity

Recent studies indicate that DMQ and its analogues demonstrate significant antiviral properties against HIV-1. A series of synthesized tetrahydroisoquinoline derivatives showed promising inhibitory effects on HIV-1 reverse transcriptase (RT). Notably, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively, at a concentration of 100 µM .

Table 1: Inhibition Rates of Selected Compounds Against HIV-1 RT

| Compound | Inhibition Rate (%) at 100 µM |

|---|---|

| 8h | 74.82 |

| 8l | 72.58 |

| 5d | 52.46 |

| 5f | 56.23 |

The structure-activity relationship (SAR) analysis revealed that substitutions with electron-donating groups at the para position significantly enhance the inhibitory potency against HIV-1 RT .

Neuroprotective Effects

In addition to its antiviral activity, DMQ's role as a neuroprotective agent has been investigated. Its ability to modulate NMDA receptor activity suggests potential benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's effect on synaptic plasticity may help in mitigating neuronal damage associated with excitotoxicity .

Pharmacokinetics

DMQ is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This property facilitates its use in various biological assays and therapeutic formulations. The pharmacokinetic profile indicates favorable absorption characteristics, although detailed studies on its bioavailability and metabolism are still required.

Case Studies

Several case studies have highlighted the therapeutic potential of DMQ:

- HIV Treatment : A study focused on the synthesis of DMQ analogues demonstrated their effectiveness in inhibiting HIV-1 RT, suggesting that these compounds could serve as lead candidates for developing new antiviral therapies.

- Neurodegenerative Disease Models : In vitro models assessing the neuroprotective effects of DMQ indicated a reduction in neuronal apoptosis when exposed to excitotoxic agents, supporting its potential use in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

CIQ: (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Key Differences :

Table 1: Pharmacological Comparison of Compound A and CIQ

| Parameter | Compound A (2-Fluorophenyl) | CIQ (3-Chlorophenyl) |

|---|---|---|

| EC50 (GluN2D) | Not reported | 3 μM |

| Subunit Selectivity | Likely GluN2C/D (inferred) | GluN2C/D-specific |

| Agonist Activity | None (presumed) | None |

| Key Structural Motif | 2-Fluorophenyl | 3-Chlorophenyl |

Compound 1: (6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone

Key Differences :

- Phenyl Group : Lacks the fluorine substituent present in Compound A.

HON0001 and Other Tetrahydroisoquinoline Derivatives

- HON0001 : A structural analog with undefined phenyl substitutions. These compounds are part of a SAR (Structure-Activity Relationship) exploration to optimize NMDA receptor subunit selectivity .

- ACT-078573 : A related orexin receptor modulator with a trifluoromethylphenethyl group, highlighting how substituent bulk and polarity influence target specificity .

Research Findings and Implications

- Substituent Impact : Fluorine’s electronegativity and small size may enhance blood-brain barrier penetration compared to bulkier groups (e.g., chloro) .

- Therapeutic Potential: GluN2C/D-selective compounds like Compound A and CIQ are candidates for neurological disorders (e.g., schizophrenia, Parkinson’s) with reduced side effects versus pan-NMDA modulators .

- Unresolved Questions : The exact EC50 and selectivity profile of Compound A remain uncharacterized, warranting further in vitro assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

- Methodological Answer : The synthesis can be optimized using a multi-step approach. First, construct the dihydroisoquinoline core via Pictet-Spengler cyclization, as demonstrated for analogous isoquinoline derivatives . Introduce the (4-methoxyphenoxy)methyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). For the final methanone formation, Friedel-Crafts acylation with 2-fluorobenzoyl chloride in anhydrous dichloromethane, catalyzed by AlCl₃, may be effective. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol can achieve >95% purity. Monitor intermediates using TLC and confirm structures via ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm), dihydroisoquinoline protons (δ ~2.5–4.0 ppm), and aromatic signals (δ ~6.5–8.0 ppm). Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and ether (C-O-C ~1200 cm⁻¹) groups .

Q. What in vitro assays are recommended for initial pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays.

- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors, given the isoquinoline scaffold’s affinity for neurotransmitter targets .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can contradictory bioactivity data across enzymatic assays be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength).

- Solubility Testing : Use DLS or nephelometry to rule out aggregation artifacts.

- Orthogonal Assays : Confirm hits via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Data Normalization : Include internal standards (e.g., staurosporine for kinase assays) to control for batch-to-batch variability .

Q. What computational strategies predict binding modes to neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into receptor crystal structures (e.g., 5-HT₂A or D₂R from PDB). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp3.32 in GPCRs).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- Pharmacophore Modeling : Align with known active ligands to identify critical pharmacophoric features (e.g., methoxy groups as hydrogen bond acceptors) .

Q. How to design a SAR study targeting the methoxy and fluorophenyl substituents?

- Methodological Answer :

- Analog Synthesis : Replace methoxy groups with ethoxy, hydroxy, or halogens. Modify the fluorophenyl ring to chlorophenyl or trifluoromethylphenyl .

- Biological Testing : Evaluate analogs in dose-response assays (IC₅₀ determination) for target enzymes/receptors.

- Data Analysis : Use multivariate regression (e.g., CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, π) with activity. Highlight steric/electronic effects of the 2-fluorophenyl group on potency .

Q. What strategies mitigate instability of the dihydroisoquinoline core under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C, and monitor via LC-MS. Identify degradation products (e.g., oxidation at the 3,4-dihydro position).

- Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidation susceptibility. Alternatively, formulate as a prodrug (e.g., ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.